molecular formula C7HF15O3S B1643922 1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate CAS No. 118334-96-6

1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No.: B1643922
CAS No.: 118334-96-6
M. Wt: 450.12 g/mol
InChI Key: USGIGMPEVWTUKX-UHFFFAOYSA-N
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Description

“1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate” is a chemical compound. The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7HF15O3S/c8-2(9,10)1(3(11,12)13)25-26(23,24)7(21,22)5(16,17)4(14,15)6(18,19)20/h1H .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that “1,1,1,3,3,3-Hexafluoro-2-propanol” facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Scientific Research Applications

Environmental Impact and Contamination

  • Environmental Distribution and Alternative to PFOS : A study investigated the occurrence and distribution of perfluoroalkyl sulfonate (PFSA), fluorotelomer sulfonate (FTSA), and polyfluorinated ether sulfonate (PFAES) analogues in municipal sewage sludge in China. It found that compounds like 1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate, an alternative to perfluorooctanesulfonate (PFOS), are emerging contaminants, suggesting the need for more research on their environmental behaviors and potential adverse effects (Ruan, Lin, Wang, Liu, & Jiang, 2015).

  • Transformation Products and Environmental Presence : Research on Forafac®1157, a novel fluorinated surfactant replacing PFOS, revealed that its major component, a 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB), undergoes extensive metabolism and transformation, producing various metabolites and transformation products. This study helps in understanding the environmental presence and transformations of such compounds (Moe et al., 2012).

Atmospheric Concentration and Risks

  • Atmospheric Levels and Health Risks : A study reported the presence of chlorinated polyfluorinated ether sulfonate (Cl‐PFESA) in the atmosphere for the first time, with increasing concentrations over time. This highlights the need for more research on the emission, environmental risks, and potential health impacts of these compounds (Liu et al., 2017).

Biotransformation and Bioaccumulation

  • Fate in Terrestrial Invertebrates : A study exploring the fate of 6:2 fluorotelomer sulfonic acid (FTSA) in earthworms found that it can be biodegraded to various perfluorocarboxylic acids, indicating its high bioaccumulative ability in earthworms. This provides essential evidence for understanding the environmental fate of such compounds (Zhao et al., 2020).

  • Plant Transformation and Responses : Research on the transformation and response of soybean and pumpkin to perfluorooctane sulfonamide (FOSA) showed significant changes in antioxidant defense systems, indicating the involvement of enzymes like cytochrome P450 and glutathione-S-transferase in degradation of FOSA in plants (Zhao et al., 2018).

  • Human Blood Contamination : A study on residents in Catalonia, Spain, found high levels of perfluorooctane sulfonate (PFOS) and other related compounds in human blood, suggesting widespread human exposure to these chemicals (Ericson et al., 2007).

Mechanism of Action

Mode of Action

The compound, also known as 1,1,2,2,3,3,4,4,4-Nonafluoro-butane-1-sulfonic acid 2,2,2-trifluoro-1-trifluoromethyl-ethyl ester, is a fluorinated compound. Fluorinated compounds are known for their high ionizing power and are often used as solvents in various chemical reactions . They can facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15O3S/c8-2(9,10)1(3(11,12)13)25-26(23,24)7(21,22)5(16,17)4(14,15)6(18,19)20/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGIGMPEVWTUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF15O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895926
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118334-96-6
Record name 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118334-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

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